molecular formula C10H16O3 B13534938 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13534938
M. Wt: 184.23 g/mol
InChI Key: FLRZVSHYSCFHTD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reaction, which allows for the rapid formation of the bicyclic structure from simple starting materials under mild conditions . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with distinct reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-4-3-10(9(12)13)6-7-1-2-8(10)5-7/h7-8,11H,1-6H2,(H,12,13)

InChI Key

FLRZVSHYSCFHTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCO)C(=O)O

Origin of Product

United States

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